1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17417897
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22Cl2N2 |
|---|---|
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H |
| Standard InChI Key | ZDPIBLRGYMSETA-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Formula and Weight
The compound’s molecular formula () reflects its composition of 14 carbon, 22 hydrogen, 2 chlorine, and 2 nitrogen atoms. Its molecular weight of 289.2 g/mol places it within the range of small-molecule pharmaceuticals. The hydrochloride salt form enhances solubility in polar solvents, a critical property for in vitro assays.
Structural Features
Key structural components include:
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A 3-chlorophenyl group, which influences electronic distribution and steric interactions.
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A pyrrolidinyl group () contributing to conformational flexibility and hydrogen-bonding potential.
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A methylamine backbone that may participate in cation-π interactions with biological targets .
The compound’s stereochemistry remains unspecified in available literature, though its synthesis likely produces racemic mixtures unless chiral resolution is employed.
Table 1: Key Chemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.2 g/mol | |
| IUPAC Name | 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine hydrochloride | |
| SMILES Notation | CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl | |
| PubChem CID | 50999289 |
Synthesis and Preparation
The synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves three primary steps:
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Condensation: 3-Chlorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary amine intermediate.
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Methylation: The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
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Salt Formation: The tertiary amine is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Yield optimization typically requires careful control of reaction temperature (40–60°C) and solvent selection (e.g., methanol or ethanol). Chromatographic purification is employed to isolate the final product, though industrial-scale processes may use recrystallization.
Comparison with Structural Analogs
The position of the chlorine substituent profoundly affects physicochemical and biological properties:
Table 2: Isomer Comparison
| Property | 2-Chloro Isomer | 3-Chloro Isomer | 4-Chloro Isomer |
|---|---|---|---|
| Chlorine Position | Ortho | Meta | Para |
| LogP (Predicted) | 2.8 | 3.1 | 3.0 |
| Antimicrobial MIC | Not reported | Not reported | 3.12–12.5 µg/mL |
| Receptor Affinity | σ-1 (Ki: 85 nM) | Undetermined | Undetermined |
The meta-chloro substitution in the target compound may reduce steric hindrance compared to the ortho isomer, potentially enhancing membrane permeability.
Applications in Scientific Research
Drug Discovery
This compound serves as a scaffold for developing:
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Antipsychotics: Pyrrolidine moieties are common in D2 receptor antagonists.
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Antibiotics: Structural similarities to quinolones suggest potential DNA gyrase inhibition.
Chemical Probes
Its fluorescent derivatives could track neurotransmitter uptake in neuronal assays, leveraging the chlorophenyl group’s UV absorbance (λmax ≈ 265 nm).
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